![molecular formula C17H20N2O3S B4439315 N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439315.png)
N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of sulfonamide compounds and is known to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
TMB-4 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and asthma. TMB-4 has also been shown to have anti-cancer properties, making it a potential drug candidate for the treatment of various types of cancer. Additionally, TMB-4 has been found to have anti-viral properties, which make it a potential drug candidate for the treatment of viral infections such as HIV and hepatitis C.
Mechanism of Action
The exact mechanism of action of TMB-4 is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TMB-4 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TMB-4 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. TMB-4 has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TMB-4 has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
TMB-4 has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in high yields using a simple method. TMB-4 is also stable and can be stored for long periods without degradation. However, TMB-4 also has some limitations. It is a highly hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Additionally, TMB-4 has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the research on TMB-4. One potential direction is the development of TMB-4 analogs with improved bioavailability and efficacy. Another direction is the investigation of the potential use of TMB-4 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of TMB-4 and its potential therapeutic applications.
properties
IUPAC Name |
N,N,4-trimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-9-15(10-6-12)23(21,22)18-16-11-14(8-7-13(16)2)17(20)19(3)4/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWANLCXCPZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
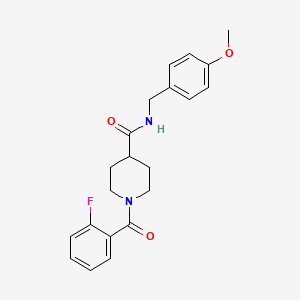
![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)
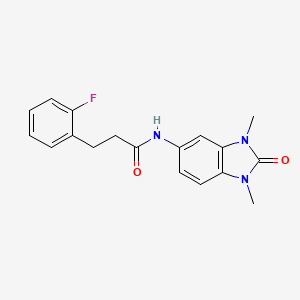
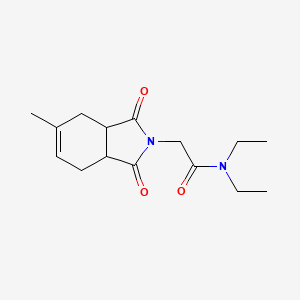
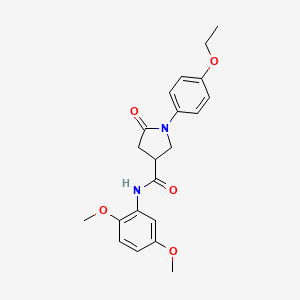
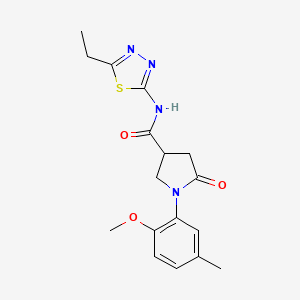
![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439297.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4439316.png)
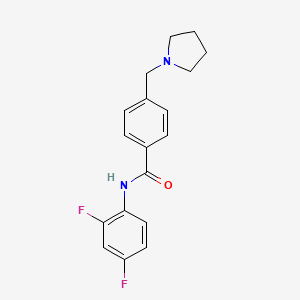
![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B4439342.png)
![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)